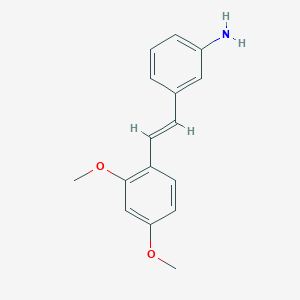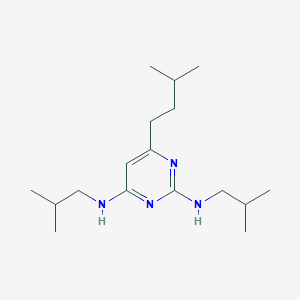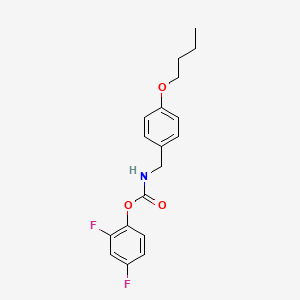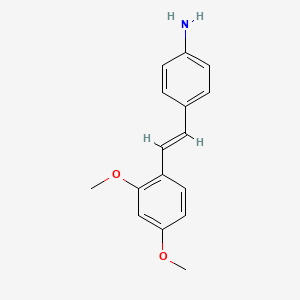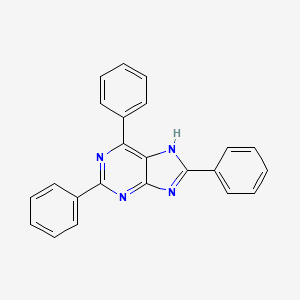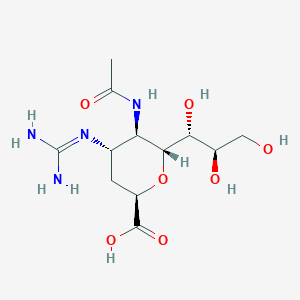
2,4-Deoxy-4-guanidino-5-N-acetyl-neuraminic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is a synthetic derivative of neuraminic acid, a key component in the structure of sialic acids Sialic acids are found on the surface of cells and play crucial roles in cellular recognition, signaling, and pathogen interactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid typically involves multiple steps starting from neuraminic acid or its derivatives. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the neuraminic acid molecule.
Introduction of Guanidino Group: The guanidino group is introduced at the 4-position through a series of reactions involving intermediates such as isothiourea.
Deprotection and Acetylation: The protecting groups are removed, and the molecule is acetylated at the 5-position to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms to produce neuraminic acid derivatives, followed by chemical modification to introduce the guanidino and acetyl groups. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the guanidino group or other functional groups.
Substitution: The guanidino group can participate in substitution reactions, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield keto derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is significant in studying cell surface interactions. It can be used to probe the roles of sialic acids in cellular recognition and signaling processes.
Medicine
In medicine, the compound is being investigated for its antiviral properties, particularly against influenza viruses. It acts as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells .
Industry
Industrially, the compound can be used in the production of antiviral drugs and as a research tool in the development of new therapeutic agents.
作用机制
The primary mechanism of action for 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is its inhibition of neuraminidase, an enzyme crucial for the replication of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acids from glycoproteins, thereby inhibiting the release of new viral particles and halting the spread of infection .
相似化合物的比较
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Oseltamivir: A widely used antiviral drug that also targets neuraminidase.
Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.
Uniqueness
2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is unique due to its specific structural modifications, which enhance its binding affinity and specificity for neuraminidase. This makes it a promising candidate for developing new antiviral therapies, especially in cases where resistance to existing drugs is a concern .
属性
分子式 |
C12H22N4O7 |
|---|---|
分子量 |
334.33 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H22N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h5-10,17,19-20H,2-3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,7+,8+,9+,10+/m0/s1 |
InChI 键 |
DAAUVSVERFXBSX-IHICSVBISA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@H](O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




